

# Technical Support Center: Recombinant IL-23 Production

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: IV-23

Cat. No.: B12422238

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of recombinant Interleukin-23 (IL-23).

## Troubleshooting Guide

This guide is designed to help you identify and solve specific issues that may arise during your recombinant IL-23 expression and purification experiments.

### Problem 1: Low or No Expression of Recombinant IL-23

| Potential Cause                                                                                                                                            | Recommended Solution                                                                                                                                                                                                                                     |
|------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal Codon Usage: The codons in your IL-23 p19 and p40 subunit genes are not optimized for your chosen expression host (e.g., CHO, HEK293, E. coli). | Synthesize codon-optimized versions of the p19 and p40 genes tailored to your specific expression system. This can significantly enhance translation efficiency. <a href="#">[1]</a> <a href="#">[2]</a>                                                 |
| Inefficient Transcription: The promoter in your expression vector may be weak or not properly induced.                                                     | Ensure you are using a strong promoter suitable for your host (e.g., CMV for mammalian cells). Optimize induction conditions (e.g., concentration of inducer, time of induction) if using an inducible promoter. <a href="#">[1]</a> <a href="#">[3]</a> |
| mRNA Instability: The mRNA transcripts of the IL-23 subunits may be unstable.                                                                              | Include stabilizing elements in your vector design, such as a poly(A) tail and untranslated regions (UTRs).                                                                                                                                              |
| Plasmid/Vector Issues: Incorrect plasmid sequence, loss of plasmid from the host cells, or issues with transfection/ transformation.                       | Sequence-verify your final expression constructs. Ensure consistent selective pressure (antibiotics) is maintained during cell culture. Optimize your transfection or transformation protocol.                                                           |
| Protein Toxicity: High-level expression of IL-23 may be toxic to the host cells.                                                                           | Use a weaker or inducible promoter to control the expression level. Lowering the expression temperature for bacterial cultures can also mitigate toxicity. <a href="#">[4]</a>                                                                           |

## Problem 2: Poor Yield of Assembled Heterodimeric IL-23

| Potential Cause                                                                                                                                      | Recommended Solution                                                                                                                                                                                                                                                                                                             |
|------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Imbalanced Subunit Expression: The p19 and p40 subunits are not expressed at optimal ratios for efficient heterodimerization.                        | Vector Design: Use a bicistronic vector with an Internal Ribosome Entry Site (IRES) to link the two subunit genes, although be aware that the gene upstream of the IRES is often expressed at higher levels. <sup>[5]</sup> Alternatively, use two separate vectors and optimize the ratio of plasmids used for co-transfection. |
| Incorrect Subunit Folding/Assembly: The individual subunits are not folding correctly, preventing the formation of the disulfide-linked heterodimer. | Expression System: Use a eukaryotic expression system like mammalian cells (CHO, HEK293) which have the cellular machinery for proper protein folding and post-translational modifications. <sup>[6][7]</sup> Co-expression with molecular chaperones can sometimes aid in proper folding.                                       |
| Subunit Degradation: One or both subunits are being degraded before they can assemble.                                                               | Include protease inhibitors in your lysis buffer and during purification. <sup>[8]</sup> Optimize culture conditions to minimize cell stress and death, which can release proteases.                                                                                                                                             |
| Formation of Homodimers or Aggregates: The p40 subunit, which is shared with IL-12, may form homodimers, or the individual subunits may aggregate.   | Optimize the stoichiometry of p19 and p40 expression. Purification strategies may need to be designed to separate the desired heterodimer from homodimers and aggregates.                                                                                                                                                        |

Problem 3: IL-23 is Insoluble (Inclusion Bodies in E. coli)

| Potential Cause                                                                                                                                                   | Recommended Solution                                                                                                                                                                                                                                                              |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Expression Rate: Overexpression in <i>E. coli</i> often leads to the formation of insoluble protein aggregates known as inclusion bodies.[4]                 | Lower the expression temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein synthesis, allowing more time for proper folding.[4]                                                                                                                   |
| Lack of Post-Translational Modifications: <i>E. coli</i> cannot perform the glycosylation that occurs in native IL-23, which can affect solubility and stability. | Consider switching to a eukaryotic expression system such as mammalian (CHO, HEK293) or insect cells, which can perform these modifications.[6][7]                                                                                                                                |
| Suboptimal Lysis/Solubilization Buffer: The buffer used to lyse the cells may not be conducive to keeping the protein soluble.                                    | Screen different lysis buffers with varying pH, salt concentrations, and detergents. Include additives like glycerol or non-detergent sulfobetaines to enhance solubility.                                                                                                        |
| Inclusion Body Solubilization and Refolding: If expression in inclusion bodies is unavoidable.                                                                    | Isolate the inclusion bodies and solubilize them using strong denaturants (e.g., urea, guanidine-HCl). Subsequently, refold the protein by gradually removing the denaturant through methods like dialysis or rapid dilution. This process often requires extensive optimization. |

#### Problem 4: Low Yield After Purification

| Potential Cause                                                                                                    | Recommended Solution                                                                                                                                                                            |
|--------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible or cleaved.                   | Consider moving the affinity tag to the other terminus of one of the subunits. Perform a Western blot on your crude lysate to confirm the presence and integrity of the tagged protein.[9]      |
| Protein Loss During Wash Steps: The wash buffer is too stringent, causing the target protein to elute prematurely. | Decrease the stringency of the wash buffer (e.g., lower the imidazole concentration for Ni-NTA chromatography).[10]                                                                             |
| Inefficient Elution: The elution buffer is not strong enough to displace the protein from the resin.               | Increase the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or change the pH of the elution buffer.[10]                                                           |
| Protein Degradation or Precipitation: The purified protein is unstable in the final buffer.                        | Perform all purification steps at 4°C. Add protease inhibitors to all buffers. Screen different storage buffers for optimal stability and consider adding stabilizing agents like glycerol. [8] |

## Frequently Asked Questions (FAQs)

Q1: Which expression system is best for producing recombinant IL-23?

A1: Mammalian expression systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, are highly recommended for producing recombinant IL-23.[6][7] This is because IL-23 is a complex, heterodimeric glycoprotein. Mammalian cells possess the necessary cellular machinery for proper protein folding, disulfide bond formation between the p19 and p40 subunits, and authentic glycosylation, all of which are critical for the biological activity and stability of the cytokine.[6][7][11] While expression in *E. coli* is possible, it often results in insoluble and non-functional protein due to the lack of post-translational modifications.[12]

Q2: How should I design my expression vector for co-expressing the p19 and p40 subunits?

A2: There are two primary strategies for co-expressing the two subunits:

- Two-Vector System: Clone the p19 and p40 subunits into two separate expression vectors. These vectors can then be co-transfected into the host cells. This method allows you to empirically determine the optimal ratio of the two plasmids to maximize heterodimer formation.
- Single Bicistronic Vector: Clone both the p19 and p40 coding sequences into a single vector, separated by an Internal Ribosome Entry Site (IRES). This ensures that both subunits are expressed from a single mRNA transcript. However, it's important to note that the gene located downstream of the IRES element is often expressed at a lower level than the upstream gene.<sup>[5]</sup> Therefore, it may be beneficial to place the subunit that is required in lower amounts in the second position.

Q3: My IL-23 yield is consistently low. What are the first things I should check?

A3: If you are experiencing low yields, start by troubleshooting the following:

- Expression Confirmation: Before proceeding with large-scale production and purification, confirm that both the p19 and p40 subunits are being expressed. You can do this by performing a Western blot on a small sample of the cell lysate or culture supernatant using antibodies specific to each subunit or to the affinity tag.
- Culture Conditions: Optimize your cell culture and induction conditions. For mammalian cells, this includes ensuring optimal cell density at transfection, using high-quality transfection reagents, and allowing sufficient time for protein expression and secretion (typically 3-5 days).
- Codon Optimization: Ensure the genes for both subunits have been codon-optimized for your expression host.<sup>[1][2]</sup>
- Cell Viability: Monitor the health of your cells post-transfection/induction. A significant drop in viability could indicate protein toxicity, which may require adjusting the expression levels.

Q4: What is the best strategy for purifying recombinant IL-23?

A4: Affinity chromatography is the most common and efficient method for the initial purification of recombinant IL-23. A popular approach is to add a polyhistidine (His) tag to one of the subunits (e.g., the C-terminus of the p19 subunit).<sup>[13][14]</sup> The secreted heterodimer can then

be captured from the cell culture supernatant using an immobilized metal affinity chromatography (IMAC) resin, such as Nickel-NTA.[13][15] Following elution, a second purification step, such as size-exclusion chromatography (SEC), is often employed to separate the IL-23 heterodimer from any aggregates or remaining impurities.[13]

**Q5: How can I confirm that my purified IL-23 is biologically active?**

**A5:** The biological activity of recombinant IL-23 can be assessed through a cell-based assay. A common method is to measure its ability to induce the secretion of IL-17A from mouse splenocytes or a responsive cell line like CTLL-2.[11][14][16] The activity is typically reported as an ED<sub>50</sub> value, which is the concentration of IL-23 that induces 50% of the maximum response.

## Quantitative Data Summary

The following tables summarize typical yields and key parameters for recombinant IL-23 production. Note that direct comparative studies are limited in the public domain, and yields can vary significantly based on the specific constructs, protocols, and cell lines used.

Table 1: Comparison of Expression Systems for Recombinant Proteins

| Expression System             | Typical Protein Yield                                     | Advantages                                                                                      | Disadvantages                                                                                      |
|-------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| E. coli                       | Can reach several grams per liter[17]                     | Rapid growth, low cost, easy genetic manipulation.[12]                                          | Lacks post-translational modifications, often forms inclusion bodies for complex proteins.<br>[12] |
| Yeast (P. pastoris)           | Can exceed 10 g/L for some proteins[17]                   | Eukaryotic, can perform some post-translational modifications, high-density culture.            | Glycosylation patterns may differ from mammalian cells.                                            |
| Insect Cells (Baculovirus)    | 100 mg/L to over 1 g/L[17]                                | Good for complex proteins, performs many post-translational modifications.                      | Slower and more expensive than bacterial/yeast systems.                                            |
| Mammalian Cells (CHO, HEK293) | 1-5 g/L (can reach up to 10 g/L in optimized systems)[17] | Most native protein folding and post-translational modifications, ideal for therapeutics.[6][7] | Slower growth, expensive media, more complex to culture.[12]                                       |

Table 2: Bioactivity of Commercially Available Recombinant Human IL-23 (Expressed in Mammalian Cells)

| Source                                    | ED50 for IL-17A Induction in Mouse Splenocytes |
|-------------------------------------------|------------------------------------------------|
| R&D Systems (CHO-expressed)               | 0.100 - 1.00 ng/mL[11]                         |
| Cell Signaling Technology (293-expressed) | 2.324 ng/mL[14]                                |
| ImmunoTools (HEK-expressed)               | 2.8 ng/mL[18]                                  |

# Experimental Protocols

## Protocol 1: Expression of Recombinant His-tagged Human IL-23 in CHO Cells

This protocol describes the transient co-transfection of CHO cells for the expression of secreted, His-tagged human IL-23.

### Materials:

- Expression vector 1: p19 subunit gene (codon-optimized for *Cricetulus griseus*) with a C-terminal 6xHis tag.
- Expression vector 2: p40 subunit gene (codon-optimized for *Cricetulus griseus*).
- ExpiCHO™ Expression System (or equivalent).
- CHO cells.
- Transfection reagent (e.g., ExpiFectamine™ CHO).
- Culture flasks or bioreactors.

### Methodology:

- Cell Culture: Culture ExpiCHO cells in ExpiCHO™ Expression Medium according to the manufacturer's protocol, typically in a shaker flask at 37°C, 8% CO<sub>2</sub>, and 125 rpm.
- Transfection Preparation: On the day of transfection, ensure cells are in the logarithmic growth phase with high viability (>95%). Adjust the cell density to the recommended concentration for transfection (e.g., 6 x 10<sup>6</sup> viable cells/mL).
- DNA-Transfection Reagent Complex Formation: a. Dilute the two expression plasmids (p19-His and p40) in Opti-PRO™ SFM. A 1:1 ratio of the plasmids is a good starting point, but this can be optimized. b. In a separate tube, dilute the transfection reagent in Opti-PRO™ SFM. c. Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complexes to form.
- Transfection: Add the DNA-transfection reagent complexes to the cell culture.

- Expression: Return the cells to the incubator. Add ExpiCHO™ Enhancer and Feed 12-18 hours post-transfection as per the manufacturer's protocol to boost expression.
- Harvesting: Harvest the cell culture supernatant containing the secreted IL-23 heterodimer 4-5 days post-transfection by centrifuging the culture at 3,000 x g for 20 minutes to pellet the cells.
- Supernatant Preparation: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. The supernatant is now ready for purification.

#### Protocol 2: Purification of His-tagged IL-23 using Ni-NTA Chromatography

This protocol describes the purification of His-tagged IL-23 from the conditioned cell culture supernatant.

#### Materials:

- Ni-NTA agarose resin.
- Chromatography column.
- Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.
- Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.
- Dialysis buffer (e.g., PBS, pH 7.4).

#### Methodology:

- Buffer Exchange (Optional but Recommended): If the culture medium composition interferes with binding, exchange the buffer of the supernatant to the Lysis/Binding Buffer using tangential flow filtration (TFF) or dialysis.
- Column Preparation: Pack a chromatography column with Ni-NTA agarose resin. Equilibrate the column with 5-10 column volumes (CV) of Lysis/Binding Buffer.[\[19\]](#)

- **Sample Loading:** Load the prepared cell culture supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
- **Washing:** Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.
- **Elution:** Elute the bound His-tagged IL-23 from the column using the Elution Buffer. Collect fractions and monitor the A280 to identify the protein peak.
- **Analysis of Fractions:** Run fractions corresponding to the elution peak on an SDS-PAGE gel to check for purity and confirm the presence of both p19 and p40 subunits (under reducing conditions).
- **Buffer Exchange/Dialysis:** Pool the purest fractions and dialyze against a suitable storage buffer (e.g., PBS) to remove imidazole and exchange the buffer for long-term storage or downstream applications.
- **Concentration and Storage:** Concentrate the purified protein to the desired concentration. Aliquot and store at -80°C.

## Visualizations



[Click to download full resolution via product page](#)

Caption: IL-23 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Recombinant IL-23 Production Workflow

[Click to download full resolution via product page](#)

Caption: Troubleshooting Decision Tree for IL-23 Production

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. The structure of Interleukin-23 reveals the molecular basis of p40 subunit sharing with IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Co-delivery of genes can be confounded by bicistronic vector design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRES-dependent second gene expression is significantly lower than cap-dependent first gene expression in a bicistronic vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Mammalian Cell-Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support —Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
- 13. Selective targeting of the IL23 pathway: Generation and characterization of a novel high-affinity humanized anti-IL23A antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human IL-23 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 15. Purification of His-Tagged Proteins using Ni-NTA Beads [protocols.io]
- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 17. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]

- 18. immunotools.de [immunotools.de]
- 19. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Recombinant IL-23 Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422238#improving-the-yield-of-recombinant-il-23-production]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)